molecular formula C16H35NO6P2 B8334577 Tetraethyl Incandronate

Tetraethyl Incandronate

Cat. No.: B8334577
M. Wt: 399.40 g/mol
InChI Key: OJWJPSDEEWTQIZ-UHFFFAOYSA-N
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Description

Tetraethyl Incandronate (CAS: 124351-81-1) is a bisphosphonate ester with the molecular formula C₁₆H₃₅NO₆P₂ and a molecular weight of 399.4 g/mol . Its structure features a cycloheptylamino group linked to a methylene-bis(phosphonate) backbone, tetraethylated at the phosphonate oxygens (Figure 1).

Properties

Molecular Formula

C16H35NO6P2

Molecular Weight

399.40 g/mol

IUPAC Name

N-[bis(diethoxyphosphoryl)methyl]cycloheptanamine

InChI

InChI=1S/C16H35NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-15-13-11-9-10-12-14-15/h15-17H,5-14H2,1-4H3

InChI Key

OJWJPSDEEWTQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(NC1CCCCCC1)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl Incandronate typically involves the reaction of tetraethyl methylenediphosphonate with cycloheptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl Incandronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .

Scientific Research Applications

Tetraethyl Incandronate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.

    Medicine: Explored for its potential use in drug development, especially for conditions related to bone metabolism and cancer.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Tetraethyl Incandronate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates

These compounds, such as tetraethyl(N-tert-butyl-1-aminoethan-1,1-diyl)bisphosphonate and tetraethyl(N-sec-butyl-1-aminoethan-1,1-diyl)bisphosphonate, share the tetraethyl bisphosphonate core but differ in alkyl substitution (tert-butyl vs. sec-butyl). ESR studies reveal that nitroxide derivatives of these compounds exhibit similar spin-coupling behavior to Tetraethyl Incandronate, but dihedral angles >90° in the bisphosphonate backbone lead to discrepancies in phosphorus coupling constants (B₂ term in the McConnell equation) .

Diethyl Ethylphosphonate (CAS 2931.43.00)

A simpler organophosphorus compound with the formula C₄H₁₁O₃P, this lacks the amino-methylene bridge and cycloheptyl group.

Tetraethyl Orthocarbonate

A carbon-centered tetraethyl compound (C(C₂H₅)₄O₄), it reacts with amines to form urea derivatives. While structurally distinct from this compound, both compounds demonstrate the steric influence of ethyl groups on reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₆H₃₅NO₆P₂ 399.4 Bisphosphonate, cycloheptyl Catalysis, coordination
Tetraethyl(N-tert-butyl) C₁₄H₃₃NO₆P₂ ~385 Bisphosphonate, tert-butyl ESR studies, oxidation
Diethyl Ethylphosphonate C₄H₁₁O₃P 138.1 Phosphonate, ethyl Flame retardants
Tetraethyl Orthocarbonate C₅H₁₀O₄ 134.1 Orthocarbonate, ethyl Organic synthesis

Reactivity and Stability

  • Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Fe, Pd) due to its multidentate phosphine-alkene ligand system. In contrast, simpler phosphonates like diethyl ethylphosphonate lack this versatility .
  • Thermal Stability: The cycloheptylamino group in this compound enhances thermal stability compared to linear alkyl-substituted bisphosphonates, which decompose at lower temperatures during catalytic reactions .
  • Hydrolysis Resistance : this compound’s ethyl groups provide steric protection against hydrolysis, unlike methylphosphonate derivatives (e.g., dimethyl methylphosphonate, CAS 2931.41.00), which hydrolyze readily in aqueous media .

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